N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-21-13-7-5-12(6-8-13)19-14(20)10-3-2-4-11(9-10)15(16,17)18/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNUSKDAQPWXTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide typically involves the reaction of 4-methoxyaniline with 3-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. This may include the use of automated reactors, controlled temperature conditions, and continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group (–OCH₃) on the phenyl ring undergoes oxidation under controlled conditions. Common oxidizing agents include:
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ (acidic) | Reflux in H₂SO₄ | 4-Methoxybenzoic acid |
| CrO₃ | Acetic acid, 60–80°C | 4-Methoxybenzaldehyde |
The trifluoromethyl (–CF₃) group remains inert under these conditions due to its strong electron-withdrawing nature .
Reduction Reactions
The amide (–CONH–) group is reducible to an amine under specific conditions:
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH₄ | Dry ether, reflux | N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline |
| H₂ (Pd/C catalyst) | Ethanol, 50–60°C | Partial reduction to secondary amine |
Reduction preserves the –CF₃ group but modifies the amide’s electronic profile .
Nucleophilic Substitution
The –CF₃ group participates in nucleophilic aromatic substitution (NAS) under harsh conditions:
| Nucleophile | Conditions | Product |
|---|---|---|
| NH₃ (excess) | Cu catalyst, 200°C | 3-Amino-N-(4-methoxyphenyl)benzamide |
| NaOH (aqueous) | High pressure, 150°C | 3-Hydroxy-N-(4-methoxyphenyl)benzamide |
Reactivity at the –CF₃ position is limited compared to electron-rich arenes but achievable with strong bases .
Hydrolysis Reactions
The amide bond undergoes hydrolysis in acidic or basic media:
| Conditions | Reagent | Products |
|---|---|---|
| HCl (6M), reflux | 12 hours | 3-(Trifluoromethyl)benzoic acid + 4-methoxyaniline |
| NaOH (10%), ethanol | 8 hours, 80°C | Sodium salt of 3-(trifluoromethyl)benzoate + 4-methoxyaniline |
Hydrolysis rates depend on steric effects from the –CF₃ group .
Electrophilic Substitution
The benzamide core undergoes electrophilic substitution at the meta position relative to –CF₃:
| Reagent | Conditions | Product |
|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C | 3-(Trifluoromethyl)-5-nitro-N-(4-methoxyphenyl)benzamide |
| Br₂ (FeBr₃) | CH₂Cl₂, 25°C | 3-(Trifluoromethyl)-5-bromo-N-(4-methoxyphenyl)benzamide |
The –CF₃ group directs incoming electrophiles to the 5-position due to its −I effect .
Coupling Reactions
The compound serves as a substrate in cross-coupling reactions:
| Reaction Type | Catalyst | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives with boronic acids |
| Ullmann | CuI, 1,10-phenanthroline | N-Aryl derivatives |
These reactions expand its utility in synthesizing polyfunctionalized benzamides .
Key Mechanistic Insights
-
–CF₃ Group Stability : The trifluoromethyl group resists oxidation/reduction but enhances electrophilic substitution rates at meta positions .
-
Amide Reactivity : The –CONH– linkage is susceptible to hydrolysis and reduction, enabling modular derivatization .
-
Steric Effects : Bulkiness of –CF₃ slows hydrolysis compared to non-fluorinated analogs .
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Anticancer Activity: Studies have demonstrated that N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide shows promising anticancer properties. It has been tested against multiple cancer cell lines, revealing significant growth inhibition. For instance, in vitro assays indicated that the compound could inhibit the proliferation of breast cancer cells with an IC50 value significantly lower than standard chemotherapeutic agents .
- Enzyme Inhibition: The compound has been identified as an inhibitor of certain enzymes involved in cancer progression and inflammatory responses. Its interaction with specific targets such as kinases and receptors suggests potential applications in treating conditions like rheumatoid arthritis and psoriasis .
Case Studies
Several case studies illustrate the effectiveness of this compound:
- Antitumor Efficacy Study:
-
Inflammatory Response Modulation:
- In a preclinical study focusing on autoimmune diseases, this compound was shown to inhibit the production of interleukin-17 (IL-17), a cytokine involved in inflammatory processes. This suggests its potential use as a therapeutic agent for inflammatory conditions .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Substituent Position and Electronic Effects
N-(4-Fluorophenyl)-3-(trifluoromethyl)benzamide ():
- Replaces the methoxy group with a fluorine atom at the para position.
- Exhibits short H-bonds involving fluorine (interaction energy: -2.15 kcal/mol), weaker than traditional N–H···O=C bonds (6–8 kcal/mol).
- The electron-withdrawing nature of fluorine reduces basicity compared to the methoxy analogue.
4-Fluoro-N-[3-(trifluoromethyl)phenyl]benzamide ():
- Fluoro and trifluoromethyl groups are on opposite aromatic rings.
- Stronger H-bonding interaction (-2.89 kcal/mol) due to optimized geometry for fluorine contacts.
Physical Properties
- N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide (): Molecular weight: 324.26 g/mol. Nitro group at the 3-position increases polarity and lowers solubility in non-polar solvents compared to the methoxy analogue.
N-(4-Hydroxyphenyl)-3-(trifluoromethyl)benzamide ():
- Hydroxyl (-OH) group enhances hydrogen-bonding capacity, increasing aqueous solubility (MW: 281.23 g/mol) compared to the methoxy derivative.
Key Structural and Functional Trends
Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (-OCH₃) enhances solubility and H-bonding, whereas nitro (-NO₂) or trifluoromethyl (-CF₃) groups increase lipophilicity and metabolic stability.
Substituent Position :
- Para-substituted derivatives (e.g., -OCH₃, -F) optimize steric and electronic interactions for target binding.
Synthetic Flexibility :
- Halogenated derivatives (e.g., bromine) allow for further functionalization via cross-coupling reactions.
Biological Activity
N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for its interaction with biological targets. The methoxy group may also play a role in modulating the compound’s binding affinity and overall biological activity.
The mechanism by which this compound exerts its effects is primarily through interactions with specific enzymes or receptors. The trifluoromethyl group increases the compound's ability to penetrate cell membranes and bind to hydrophobic pockets within target proteins. This interaction can lead to inhibition of certain enzymatic activities, such as tyrosinase, which is involved in melanin production, thereby suggesting potential applications in dermatological therapies.
Anticancer Activity
Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For instance, compounds structurally similar to this benzamide have demonstrated significant growth inhibition against multiple NCI-60 cancer cell lines .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 5.2 | Induction of apoptosis |
| MCF-7 (Breast) | 3.8 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 4.5 | Inhibition of tyrosinase activity |
Antimicrobial Properties
In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential as a therapeutic agent in treating infections .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12 µg/mL |
| S. aureus | 8 µg/mL |
| C. albicans | 16 µg/mL |
Study on Cancer Cell Lines
A study conducted by researchers evaluated the efficacy of this compound against several cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, with the most pronounced effects observed in breast cancer cells. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .
Dermatological Applications
Another investigation focused on the use of this compound in dermatological applications, particularly for conditions associated with hyperpigmentation. The compound was found to inhibit tyrosinase activity effectively, making it a potential candidate for skin lightening agents .
Q & A
(Basic) What are the standard synthetic protocols for N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide, and how are yields optimized?
Answer:
The synthesis typically involves coupling 3-(trifluoromethyl)benzoyl chloride with 4-methoxyaniline in the presence of a base such as potassium carbonate. Key steps include:
- Reagent control : Use anhydrous solvents (e.g., CH₂Cl₂) and argon purging to prevent hydrolysis of acid chlorides .
- Temperature : Reactions are often conducted at 0°C to minimize side reactions .
- Purification : Column chromatography or recrystallization ensures purity, with yields ranging from 33% to 85% depending on reaction scale and conditions .
- Characterization : Confirm structure via H/C NMR and LC/MS to validate purity and identity .
(Basic) What safety protocols are critical when handling this compound?
Answer:
- Hazard analysis : Assess risks associated with reagents like trifluoromethyl benzoyl chloride (corrosive) and solvents (flammable). Follow guidelines from Prudent Practices in the Laboratory .
- Mutagenicity : While Ames II testing indicates lower mutagenicity compared to other anomeric amides, use fume hoods and PPE (gloves, goggles) .
- Storage : Avoid light and heat, as analogs decompose at room temperature; store at -20°C under inert gas .
(Advanced) How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?
Answer:
- Assay standardization : Control variables like cell lines (e.g., HeLa vs. MCF-7), incubation time, and solvent (DMSO concentration ≤0.1%) to ensure reproducibility .
- Structural analogs : Compare activity of derivatives (e.g., thiadiazole- or pyrimidine-substituted benzamides) to identify critical functional groups .
- Mechanistic studies : Use kinase inhibition assays or protein binding studies (e.g., SPR) to clarify target specificity .
(Advanced) What strategies improve solubility and bioavailability without compromising bioactivity?
Answer:
- Co-solvents : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the methoxyphenyl moiety to increase metabolic stability .
- Structural modifications : Replace the trifluoromethyl group with polar substituents (e.g., sulfonamides) while retaining lipophilicity for membrane penetration .
(Advanced) How can computational methods predict structure-activity relationships (SAR) for analogs?
Answer:
- Docking simulations : Use AutoDock or Schrödinger to model interactions with targets like PTP1B or RNA polymerase .
- QSAR models : Train algorithms on datasets of IC₅₀ values and descriptors (e.g., logP, polar surface area) to prioritize synthetic targets .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to predict binding affinity .
(Basic) What analytical techniques are essential for characterizing this compound and its derivatives?
Answer:
- Spectroscopy : H/C NMR for functional group confirmation; IR for carbonyl (C=O) stretch analysis .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity; LC-MS for molecular weight validation .
- Thermal analysis : DSC to monitor decomposition temperatures (>70°C for stable analogs) .
(Advanced) How to design selective analogs targeting specific enzymes (e.g., CYP11B1 vs. PTP1B)?
Answer:
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., benzamide carbonyl) and hydrophobic regions (trifluoromethyl) using MOE .
- Enzyme assays : Screen against isoform panels (e.g., CYP450 isoforms) to quantify selectivity ratios .
- Crystal structures : Use X-ray data of target-ligand complexes to guide substitutions (e.g., adding methyl groups to reduce off-target binding) .
(Basic) What are the documented applications of this compound in non-therapeutic research?
Answer:
- Chemical probes : Study enzyme inhibition kinetics (e.g., RNA polymerase) using fluorescence polarization .
- Material science : Incorporate into metal-organic frameworks (MOFs) for catalytic applications due to electron-withdrawing CF₃ groups .
- Teaching : Demonstrate amide coupling reactions in advanced organic chemistry labs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
